molecular formula C8H9NO B13736566 4-Allyloxypyridine CAS No. 40504-49-2

4-Allyloxypyridine

Cat. No.: B13736566
CAS No.: 40504-49-2
M. Wt: 135.16 g/mol
InChI Key: YQWDMKIKZNHLOU-UHFFFAOYSA-N
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Description

4-Allyloxypyridine is an organic compound with the molecular formula C8H9NO. It is a derivative of pyridine, where an allyloxy group is attached to the fourth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyloxypyridine typically involves the reaction of pyridine with allyl alcohol in the presence of a base. One common method is the O-alkylation of pyridine using allyl bromide and a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the allyloxy group at the fourth position of the pyridine ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Allyloxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Allyloxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Allyloxypyridine involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-Allyloxypyridine is unique due to the presence of the allyloxy group, which imparts distinct reactivity and properties compared to its analogs. The allyloxy group allows for additional chemical transformations and interactions, making it a versatile compound in organic synthesis and research .

Properties

CAS No.

40504-49-2

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

4-prop-2-enoxypyridine

InChI

InChI=1S/C8H9NO/c1-2-7-10-8-3-5-9-6-4-8/h2-6H,1,7H2

InChI Key

YQWDMKIKZNHLOU-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=NC=C1

Origin of Product

United States

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